molecular formula C8H5NO B1199473 1-Oxoisoindole CAS No. 45738-06-5

1-Oxoisoindole

Cat. No. B1199473
CAS RN: 45738-06-5
M. Wt: 131.13 g/mol
InChI Key: XTBAPWCYTNCZTO-UHFFFAOYSA-N
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Description

1-Oxoisoindole is a heterocyclic compound that belongs to the family of isoquinoline compounds. It has a molecular formula of C8H5NO . It has attracted a great deal of attention from researchers in recent years because of its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

1-Oxoisoindole cations can be prepared by reacting 3-chloro-2,3-dihydro-1-oxoisoindoles with antimony pentachloride, forming cyclic trimers . These 1-oxoisoindole cations were also formed when the corresponding 2,3-dihydro-3-hydroxy-1-oxoisoindoles were dissolved in concentrated sulphuric acid .


Molecular Structure Analysis

The molecular structure of 1-Oxoisoindole consists of a benzene ring fused with pyrrole . The compound is an isomer of indole. Its reduced form is isoindoline . The average mass of 1-Oxoisoindole is 131.131 Da and the monoisotopic mass is 131.037109 Da .


Chemical Reactions Analysis

1-Oxoisoindole cations can be prepared by reacting 3-chloro-2,3-dihydro-1-oxoisoindoles with antimony pentachloride, forming cyclic trimers . These 1-oxoisoindole cations were also formed when the corresponding 2,3-dihydro-3-hydroxy-1-oxoisoindoles were dissolved in concentrated sulphuric acid .


Physical And Chemical Properties Analysis

1-Oxoisoindole has a molecular formula of C8H5NO . The average mass of 1-Oxoisoindole is 131.131 Da and the monoisotopic mass is 131.037109 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Chemical Properties and Synthesis :

    • Armarego & Sharma (1970) described the preparation and properties of various 1-oxoisoindoline cations. They also reported the formation of a cyclic 1-oxoisoindole trimer and 3,3′-diphenyl-1,1′-bi-isoindolylidene from specific reactions (Armarego & Sharma, 1970).
    • The study by Ke-Qing et al. (1998) on singlet oxygen reactions of 1,3-isoquinolinediones, which included 1-oxoisoindoles, provided insights into the reaction mechanisms and products (Ke-Qing et al., 1998).
  • Pharmacological Applications :

    • Butner et al. (1996) found that a series of 3-imino-1-oxoisoindolines demonstrated potent anti-inflammatory and analgesic properties in mice, indicating potential therapeutic applications (Butner et al., 1996).
    • Macsári et al. (2012) researched the use of 3-oxoisoindoline-1-carboxamides as inhibitors of the voltage-gated sodium channel Na(V)1.7, a critical mediator of pain sensation, suggesting their potential in pain therapeutics (Macsári et al., 2012).
    • Research by Long & Li (2022) on a Zn(II) compound with 5-(1-oxoisoindolin-2-yl)isophthalic acid showed preventive and inhibitory effects on skin cancer, highlighting another therapeutic application (Long & Li, 2022).
  • Biological Activity :

    • El-Tamany et al. (2015) studied the antimicrobial activity of various isoindole derivatives, including oxoisoindolium hexachloroantimonate, providing insights into their potential use in this area (El-Tamany et al., 2015).
    • The cytotoxicity of N-alkyl-1H,3H-1-oxoisoindoline-5-yl-oxyl alkanoates and related benzamides in various cell lines was explored by Hall et al. (1995), indicating their potential application in cancer research (Hall et al., 1995).

properties

IUPAC Name

isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAPWCYTNCZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196612
Record name 1-Oxoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxoisoindole

CAS RN

45738-06-5
Record name 1-Oxoisoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WLF Armarego, SC Sharma - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… 2,3-Dihydro3-hydroxy-1 -oxoisoindole, when treated with thionyl chloride, gave a cyclic 1 -oxoisoindole … was obtained from 2.3-dihydro-3-phenyl-1 -oxoisoindole and the same reagent. …
Number of citations: 20 pubs.rsc.org
A Amer, H Zimmer - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
A reaction involving 1‐hydrazinophthalazine (hydralazine, 1)designed to give a condensed heterocyclic system in which an eight membered ring is fused to phthalazine was …
Number of citations: 10 onlinelibrary.wiley.com
C Wang, L Feng, L Liu, Y Wang, L Qiao, J Ni… - Journal of fluorescence, 2011 - Springer
… , 2-cyanobenzaldehyde and 1-oxoisoindole. However, results … In the structure of 1-oxoisoindole molecule, the 1C-2N bond … Therefore, we tend to consider 1-oxoisoindole be a possible …
Number of citations: 6 link.springer.com
T Kametani, K Kigasawa, M Hiiragi… - Journal of …, 1978 - Wiley Online Library
… with o-phthalaldehyde followed by heating the resulting 4,4 (o-phenylenebismethylene)diacetophenone (4) in acetic acid; 4) Eriedel-Crafts reaction of /V-phenyl-1-oxoisoindole (7), …
Number of citations: 19 onlinelibrary.wiley.com
KA Hodd, P Shadbolt - British polymer journal, 1983 - Wiley Online Library
… However the conditions under which the latter is formed rather than the cyclic isomer 3-chloro-1 -oxoisoindole (X) are not fully understood.6 The only other potential route to 2-…
Number of citations: 1 onlinelibrary.wiley.com
AA Hamed - Journal of Chemical Research, 2005 - journals.sagepub.com
3-Chloro-2-substituted-1-oxoisoindolium hexachloroantimonate (1) reacted with water, ethanol and dimethyl-cyanamide to give the corresponding phthalimide derivatives 2, 3 and 4 …
Number of citations: 4 journals.sagepub.com
AAM Amer - 1983 - search.proquest.com
This thesis includes four parts. The first part deals with the reaction of hydralazine 1 with carbonyl compounds. Our studies showed that N-1 and N-3 of 1 are the most active nitrogen …
Number of citations: 2 search.proquest.com
O Ovdiichuk - 2016 - theses.hal.science
… could be expected according to a previously reported condensation of the benzene analogue 3-imino-1-oxoisoindoline with hydroxylamine that led to 3(hydroxyimino)-1-oxoisoindole (II)…
Number of citations: 8 theses.hal.science

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